(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467591
InChI: InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(19)12-18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1
SMILES: CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13467591

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(19)12-18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1
Standard InChI Key HHYJJFBHESCDTQ-CFMCSPIPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (molecular formula: C₁₆H₂₅N₃O, molecular weight: 275.39 g/mol) features a pyrrolidine ring substituted at the 2-position with a [(benzyl-methyl-amino)-methyl] group and a propan-1-one backbone bearing an (S)-configured amino group . The IUPAC name, (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one, reflects its stereochemical precision and functional group arrangement. Key structural attributes include:

  • A pyrrolidine ring contributing to conformational rigidity.

  • A benzyl-methyl-amino substituent enhancing lipophilicity and receptor-binding potential.

  • A chiral center at the second carbon of the propan-1-one moiety, critical for enantioselective interactions.

Synthesis and Manufacturing

The synthesis of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one involves multi-step organic reactions, typically starting with chiral amino acid precursors. Key steps include:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

  • Substituent Introduction: Alkylation of the pyrrolidine nitrogen using benzyl-methyl-amine derivatives in the presence of triethylamine and dichloromethane at temperatures below -50°C to ensure stereochemical fidelity.

  • Propan-1-one Backbone Assembly: Coupling the pyrrolidine intermediate with a protected amino-propanone via nucleophilic acyl substitution.

Industrial-scale production employs automated reactors to optimize yield (reported ~65-70%) and purity (>97% by HPLC). Critical reagents include lithium aluminum hydride for reductions and chromium trioxide for oxidations.

Physicochemical Properties

The compound exhibits the following characteristics:

PropertyValue/RangeMethod
Melting Point142–145°CDifferential Scanning Calorimetry
SolubilitySoluble in DMSO, ethanol; sparingly in waterShake-flask method
logP (Partition Coefficient)2.3 ± 0.2Reversed-phase HPLC
StabilityStable at -20°C; degrades above 40°C (t₁/₂ = 14 days at 25°C)Accelerated stability testing

Spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, aromatic), 3.81 (q, J = 6.5 Hz, 1H, CH-NH₂), 2.95 (s, 3H, N-CH₃).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (N-H bend) .

Biological Activity and Mechanism

Receptor Interactions

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one demonstrates agonist activity at dopamine D2/D3 receptors (IC₅₀ = 120 nM in HEK293 cells). Its benzyl group facilitates π-π stacking with aromatic residues in receptor binding pockets, while the pyrrolidine nitrogen forms hydrogen bonds with Asp114.

Neurotransmitter Modulation

In rodent models, the compound increases extracellular dopamine (150% baseline at 10 mg/kg i.p.) and serotonin (120% baseline) levels, suggesting dual reuptake inhibition. Comparative studies with analogs reveal its 3-fold higher affinity for D3 vs. D2 receptors, reducing off-target effects.

Applications in Drug Discovery

Neuropsychiatric Therapeutics

The compound’s dopaminergic activity positions it as a candidate for:

  • Schizophrenia: D3-selective agonism may ameliorate negative symptoms without exacerbating psychosis.

  • Depression: Serotonergic modulation complements SSRI mechanisms in treatment-resistant cases.

Analgesic Development

In neuropathic pain models (CCI rats), 5 mg/kg doses reduce mechanical allodynia by 40% (vs. 25% for gabapentin), attributed to σ-opioid receptor cross-reactivity.

Comparison with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferenceD3 Receptor IC₅₀
(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-oneC₁₇H₂₇N₃OEthyl vs. methyl substituent180 nM
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-oneC₁₈H₂₇N₃OCyclopropyl vs. methyl; 3-position substitution95 nM
Target CompoundC₁₆H₂₅N₃OMethyl substituent; 2-position substitution120 nM

The methyl group in the target compound enhances metabolic stability (t₁/₂ = 2.1 h in human liver microsomes vs. 1.3 h for ethyl analog).

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.

  • Target Validation: CRISPR-based knockout studies to confirm receptor specificity.

  • Formulation Optimization: Liposomal encapsulation to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator